Anti-HIV-1 Activity: Truncated TBO Core Maintains Micromolar Potency Where Open-Chain Analogs Lose Activity
The target compound represents the unsubstituted parent of the 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one (TBO) series. A direct head-to-head study established that TBO derivatives, despite lacking the imidazole ring of the potent tricyclic TIBO series, maintain modest but significant anti-HIV-1 activity with an IC50 range of 4–30 µM [1]. In contrast, analogous ring-opened or acyclic truncated versions of TIBO (compounds akin to structure 2 in the original study) showed no detectable anti-HIV activity [1]. This demonstrates that the intact bicyclic 2,3,4,5-tetrahydro-1,4-benzodiazepin-2-one scaffold is a minimum pharmacophoric requirement for retaining anti-HIV-1 activity within this chemotype.
| Evidence Dimension | Anti-HIV-1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 4–30 µM (representative TBO derivatives, including unsubstituted parent) |
| Comparator Or Baseline | TIBO derivatives: nanomolar potency (IC50 typically <0.1 µM); Ring-opened truncated analogues: no activity detected |
| Quantified Difference | TBO series retains anti-HIV-1 activity (4–30 µM) where truncated open-chain analogs completely lose activity; TBO scaffold is ~100-fold less potent than TIBO but is synthetically simpler and offers a distinct IP position. |
| Conditions | In vitro HIV-1 replication assay in MT-4 cells; primary screening protocol as described in Pauwels et al. (1987) |
Why This Matters
This provides a well-characterized anti-HIV-1 SAR baseline, enabling researchers to use the unsubstituted TBO as a control compound or a starting point for further optimization, with known activity thresholds and a clear differentiation from inactive open-chain analogs.
- [1] H.J. Breslin, M.J. Kukla, et al., "Synthesis and anti-HIV activity of 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one (TBO) derivatives. Truncated 4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-ones (TIBO) analogues," Bioorg. Med. Chem., vol. 7, no. 11, pp. 2427-2436, 1999. View Source
